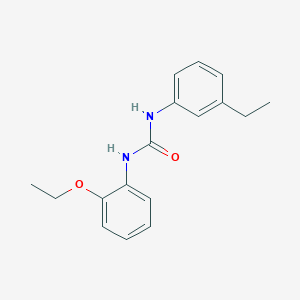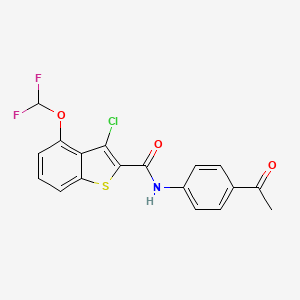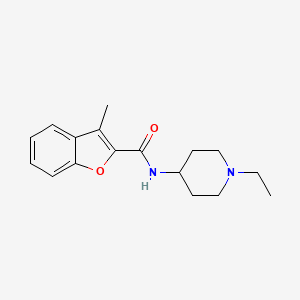
1-(2-Ethoxyphenyl)-3-(3-ethylphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-ETHOXYPHENYL)-N’-(3-ETHYLPHENYL)UREA is an organic compound belonging to the class of ureas Ureas are characterized by the presence of a carbonyl group attached to two amine groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-ETHOXYPHENYL)-N’-(3-ETHYLPHENYL)UREA typically involves the reaction of 2-ethoxyaniline with 3-ethylaniline in the presence of a carbonyl source such as phosgene or triphosgene. The reaction is usually carried out in an inert solvent like dichloromethane or tetrahydrofuran under controlled temperature conditions.
Industrial Production Methods: On an industrial scale, the production of N-(2-ETHOXYPHENYL)-N’-(3-ETHYLPHENYL)UREA may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters are crucial for large-scale synthesis.
Types of Reactions:
Oxidation: N-(2-ETHOXYPHENYL)-N’-(3-ETHYLPHENYL)UREA can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions where one of the phenyl groups is replaced by another substituent.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2-ETHOXYPHENYL)-N’-(3-ETHYLPHENYL)UREA involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- N-(2-METHOXYPHENYL)-N’-(3-ETHYLPHENYL)UREA
- N-(2-ETHOXYPHENYL)-N’-(4-ETHYLPHENYL)UREA
- N-(2-ETHOXYPHENYL)-N’-(3-METHYLPHENYL)UREA
Comparison: N-(2-ETHOXYPHENYL)-N’-(3-ETHYLPHENYL)UREA is unique due to the specific positioning of the ethoxy and ethyl groups on the phenyl rings. This structural arrangement can influence its reactivity, binding affinity, and overall properties compared to similar compounds. For instance, the presence of the ethoxy group at the 2-position may enhance its solubility and interaction with certain biological targets.
Properties
Molecular Formula |
C17H20N2O2 |
|---|---|
Molecular Weight |
284.35 g/mol |
IUPAC Name |
1-(2-ethoxyphenyl)-3-(3-ethylphenyl)urea |
InChI |
InChI=1S/C17H20N2O2/c1-3-13-8-7-9-14(12-13)18-17(20)19-15-10-5-6-11-16(15)21-4-2/h5-12H,3-4H2,1-2H3,(H2,18,19,20) |
InChI Key |
UKUFCNALQWUABU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)NC2=CC=CC=C2OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[5-(difluoromethyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl]-2-(5-methyl-1H-pyrazol-1-yl)ethanone](/img/structure/B10971732.png)
![3-methyl-4-(4-methylphenyl)-N-[2-(trifluoromethyl)phenyl]piperazine-1-carboxamide](/img/structure/B10971742.png)
![2-[1-(3-methylphenoxy)ethyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B10971744.png)
![2-{3-[(2-methoxyphenoxy)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10971750.png)
![N-[1-(3,4-dimethoxyphenyl)ethyl]-2-phenylquinoline-4-carboxamide](/img/structure/B10971754.png)
![4-bromo-N-{3-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B10971765.png)




![N-(2,3-dimethylphenyl)-2-{4-[(4-methoxyphenyl)sulfonyl]piperazin-1-yl}acetamide](/img/structure/B10971791.png)

![4-{[(2-ethoxyphenyl)carbamoyl]amino}-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide](/img/structure/B10971807.png)
![4-ethoxy-N-[2-methyl-6-(propan-2-yl)phenyl]benzamide](/img/structure/B10971808.png)
